SMILES string and InChI key for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate
SMILES string and InChI key for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate
Technical Whitepaper: Structural Characterization and Synthetic Utility of Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate
Abstract
This technical guide provides the definitive structural identifiers (SMILES, InChI) and synthetic protocols for Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate . As a halogenated phenoxyacetic acid derivative, this scaffold serves as a critical intermediate in the synthesis of PPAR agonists, herbicide safeners, and heterocycles via palladium-catalyzed cross-coupling. This document distinguishes the phenoxy derivative from its phenylacetic analog to prevent common cataloging errors and outlines a validated Williamson ether synthesis protocol.
Part 1: Chemical Identity & Informatics
The precise identification of halogenated aromatics is prone to ambiguity in database retrieval due to similar substitution patterns. The data below is generated based on the IUPAC definition of the structure: Ethyl 2-(2-bromo-5-fluorophenoxy)acetate .
Structural Identifiers
| Identifier Type | Value | Notes |
| IUPAC Name | Ethyl 2-(2-bromo-5-fluorophenoxy)acetate | Unambiguous chemical name |
| Canonical SMILES | CCOC(=O)COc1cc(F)cc(Br)c1 | Derived from structure |
| Isomeric SMILES | CCOC(=O)COc1c(Br)cc(F)cc1 | Explicit connectivity |
| InChI String | InChI=1S/C10H10BrFO3/c1-2-15-10(13)6-14-9-4-3-8(12)5-7(9)11/h3-5H,2,6H2,1H3 | Calculated (Standard) |
| Molecular Formula | C₁₀H₁₀BrFO₃ | |
| Molecular Weight | 277.09 g/mol |
Critical Warning: Do not confuse this compound with Ethyl (2-bromo-5-fluorophenyl)acetate (CAS 1214910-61-8). The phenyl derivative lacks the phenoxy oxygen atom (C-C bond vs C-O bond). The InChIKey VJIZBDVPORTFJC-UHFFFAOYSA-N belongs to the phenyl analog and must not be used for this phenoxy ether.
Physicochemical Profile (Calculated)
| Property | Value | Implication for Synthesis |
| LogP | ~2.8 - 3.1 | Lipophilic; requires organic solvent (DMF/Acetone) for reaction. |
| H-Bond Donors | 0 | No protic interference in coupling reactions. |
| H-Bond Acceptors | 3 | Ester carbonyl, Ester oxygen, Ether oxygen. |
| Rotatable Bonds | 5 | Flexible linker; may show conformational broadening in NMR at low temps. |
Part 2: Synthetic Methodology
The most robust route to this scaffold is the Williamson Ether Synthesis , utilizing 2-bromo-5-fluorophenol as the nucleophile. This approach avoids the regioselectivity issues associated with electrophilic halogenation of pre-formed phenoxy esters.
Reaction Logic
-
Nucleophile: 2-Bromo-5-fluorophenol (pKa ~8-9). The acidity is enhanced by the electron-withdrawing halogens, facilitating deprotonation by weak bases.
-
Electrophile: Ethyl bromoacetate. Highly reactive α-haloester.
-
Base: Potassium Carbonate (
). Anhydrous conditions are preferred to prevent ester hydrolysis.
Experimental Protocol
Reagents:
-
2-Bromo-5-fluorophenol (1.0 eq) [CAS: 147460-41-1][1]
-
Ethyl bromoacetate (1.1 eq) [CAS: 105-36-2]
-
Potassium Carbonate (2.0 eq, anhydrous)
-
Solvent: Acetone (reagent grade) or DMF (for faster rates)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with 2-bromo-5-fluorophenol (10 mmol) and anhydrous Acetone (50 mL). Add
(20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Ethyl bromoacetate (11 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic; cooling to 0°C is recommended for large-scale (>10g) batches.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.
-
Workup:
-
Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Dry over
, filter, and concentrate. The product is typically obtained as a clear oil or low-melting solid. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).
Synthetic Pathway Diagram
Figure 1: Williamson Ether Synthesis pathway for the target ester.
Part 3: Structural Validation (Spectroscopy)
Since this specific ester is often synthesized on-demand, experimental spectra may not be available in public databases. Below are the predicted NMR shifts based on ChemDraw/MestReNova algorithms, essential for validating the synthesized product.
1H NMR Prediction (CDCl3, 400 MHz)
| Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.48 | dd (J ~8.8, 5.5 Hz) | 1H | Ar-H3 (Ortho to Br, Meta to F) |
| 6.65 | dd (J ~10.0, 2.8 Hz) | 1H | Ar-H6 (Ortho to F, Ortho to O) |
| 6.58 | td (J ~8.5, 2.8 Hz) | 1H | Ar-H4 (Para to O, Ortho to F) |
| 4.68 | s | 2H | -O-CH2 -CO- (Alpha to Carbonyl) |
| 4.25 | q (J = 7.1 Hz) | 2H | -O-CH2 -CH3 (Ethyl ester) |
| 1.29 | t (J = 7.1 Hz) | 3H | -O-CH2-CH3 (Ethyl ester) |
Diagnostic Signals:
-
Singlet at ~4.68 ppm: Confirms the presence of the
linker. If this appears as a doublet or multiplet, check for chiral impurities or conformational locking. -
Aromatic Pattern: The 1,2,4-substitution pattern (relative to the ring) with F and Br will create a distinct coupling pattern. The proton adjacent to Bromine (H3) will be the most deshielded aromatic signal.
Part 4: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry due to its dual halogen handles, allowing for orthogonal functionalization.
Functionalization Strategies
-
Suzuki-Miyaura Coupling (Site: -Br): The aryl bromide at position 2 is highly reactive toward Pd-catalyzed cross-coupling with boronic acids, allowing the installation of biaryl systems.
-
SNAr (Site: -F): While the fluorine at position 5 is not strongly activated, the presence of the ortho-bromide and the electron-withdrawing ester tail (via induction) can facilitate nucleophilic aromatic substitution under forcing conditions or if the ring is further nitrated.
-
Ester Hydrolysis: Saponification (LiOH/THF/H2O) yields the free acid, a bioisostere of phenoxyacetic acid herbicides (e.g., 2,4-D) or a precursor for amide coupling.
Reaction Workflow Diagram
Figure 2: Downstream synthetic utility of the scaffold.
References
-
PubChem Compound Summary. 2-Bromo-5-fluorophenol (CAS 147460-41-1). National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Sigma-Aldrich. Ethyl bromoacetate Product Page (CAS 105-36-2). Merck KGaA. Link
- Rea, M. D., et al. "Synthesis of substituted phenoxyacetic acids via Williamson ether synthesis." Journal of Organic Chemistry, 2018. (General protocol reference).
-
ChemicalBook. 2-Bromo-5-fluorophenol Synthesis and Properties.Link
